3-Methoxybutyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl butyrate is an organic compound with the molecular formula C₉H₁₈O₃. It is an ester formed from the reaction of butyric acid and 3-methoxybutanol. This compound is known for its pleasant fruity odor, making it useful in various applications, particularly in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybutyl butyrate can be synthesized through esterification, where butyric acid reacts with 3-methoxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound often involves continuous esterification processes. The reactants are continuously fed into a reactor where they react in the presence of a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl butyrate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters like this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Butyric acid and 3-methoxybutanol.
Transesterification: A different ester and an alcohol.
Reduction: Alcohols corresponding to the ester.
Scientific Research Applications
3-Methoxybutyl butyrate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its odorant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Widely used in the flavor and fragrance industry due to its fruity odor.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl butyrate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butyric acid and 3-methoxybutanol. Butyric acid is known to have various biological effects, including acting as an energy source for colonocytes and modulating gene expression through histone modification .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: An ester with a similar fruity odor, used in flavorings and perfumes.
Ethyl butyrate: Another ester with a pineapple-like odor, commonly used in the food industry.
Butyl butyrate: Similar in structure and used in similar applications as 3-Methoxybutyl butyrate.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and odor profile. This makes it particularly valuable in creating specific fragrance notes that are not achievable with other butyrate esters .
Properties
CAS No. |
6334-14-1 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methoxybutyl butanoate |
InChI |
InChI=1S/C9H18O3/c1-4-5-9(10)12-7-6-8(2)11-3/h8H,4-7H2,1-3H3 |
InChI Key |
WXVYSRVGQYQCGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.